molecular formula C17H13ClN4O2 B3886458 3-(4-chlorophenyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide

3-(4-chlorophenyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B3886458
M. Wt: 340.8 g/mol
InChI Key: VNIDLFAFTQAPHQ-VXLYETTFSA-N
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Description

The compound “3-(4-chlorophenyl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely includes a pyrazole ring attached to a 4-chlorophenyl group at the 3-position, and a carbohydrazide group at the 5-position. The ‘N’ in the name suggests a nitrogen atom is involved in the bonding .


Chemical Reactions Analysis

As a pyrazole derivative, this compound might participate in various chemical reactions typical of this class of compounds. These could include electrophilic substitution, nucleophilic substitution, and various types of cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence these properties include its molecular weight, the presence and position of functional groups, and the nature of its aromatic system .

Mechanism of Action

Without specific studies or experimental data, it’s difficult to predict the exact mechanism of action of this compound. Its biological activity could depend on various factors, including its interactions with biological targets, its physicochemical properties, and its metabolic stability .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, its potential for bioaccumulation, and its toxicity. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

The study of pyrazole derivatives is a vibrant field of research due to their wide range of biological activities. Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

3-(4-chlorophenyl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O2/c18-13-6-4-12(5-7-13)15-9-16(21-20-15)17(24)22-19-10-11-2-1-3-14(23)8-11/h1-10,23H,(H,20,21)(H,22,24)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIDLFAFTQAPHQ-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
3-(4-chlorophenyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 3
3-(4-chlorophenyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 4
3-(4-chlorophenyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 5
3-(4-chlorophenyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 6
3-(4-chlorophenyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide

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